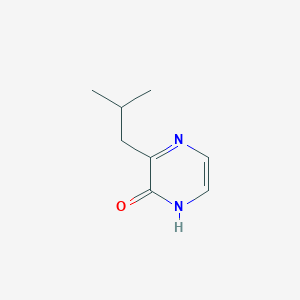

3-イソブチル-2(1H)-ピラジノン

概要

説明

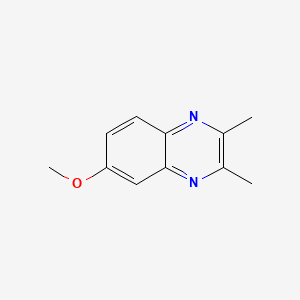

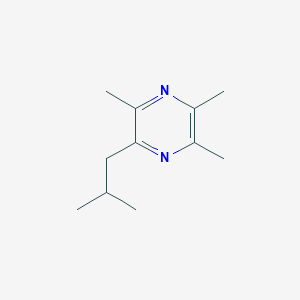

3-Isobutyl-2-methoxypyrazine (also known as 2-Isobutyl-3-methoxypyrazine or Grindstaff pyrazine) is a methoxypyrazine . It is very similar to isopropyl methoxy pyrazine, except that the alkyl side-group contains an isobutyl group attached to the carbon alpha to the methoxy sidegroup instead of an isopropyl side-group at that same carbon position . This compound belongs to the class of organic compounds known as methoxypyrazines, which are pyrazines containing a methoxyl group attached to the pyrazine ring .

Synthesis Analysis

The metabolic pathway of 3-alkyl-2-methoxypyrazines (MPs) in grape remains largely unclear except for the final step . In a study, the 2,5-dicarbonyl-3-isobutyl-piperazine (DCIP), which is proposed as the key intermediate of 3-isobutyl-2-methoxypyrazine (IBMP) biosynthesis, was incorporated into Cabernet Sauvignon clusters in situ using a soaking method . The IBMP concentration of grape treated with DCIP was significantly increased at maturity in both years .

Molecular Structure Analysis

The molecular formula of 3-Isobutyl-2-methoxypyrazine is C9H14N2O . The molecular weight is 166.22 g/mol .

Chemical Reactions Analysis

The biosynthesis of 3-isobutyl-2-methoxypyrazine (IBMP) involves several steps. It is synthesized by an O-methyltransferase, via a methylation step, from a non-volatile precursor, 3-isobutyl-2-hydroxypyrazine (IBHP) . The relative expression levels of VvOMT1 and VvOMT3 in berry skin were positively correlated with the IBMP accumulation .

Physical And Chemical Properties Analysis

3-Isobutyl-2-methoxypyrazine is a liquid . The experimental boiling point is 60 °C / 2 mm Hg (245.7757 °C / 760 mmHg) .

科学的研究の応用

ワインからの除去

3-イソブチル-2-メトキシピラジン (IBMP) は、3-イソブチル-2(1H)-ピラジノンの変異体であり、ブドウ由来のメトキシピラジンの中で最も一般的です。 これは、ワインに青ピーマン、植物、ハーブのアロマとフレーバーを与える可能性があります . しかし、濃度が高いと、この強力な臭気物質はワインの望ましい果実や花の香りを覆い隠す可能性があり、欠陥とみなされる場合があります . IBMP レベルが高いワインに対する新しい修復法が、磁性ポリマーを使用して試験されています . これらのポリマーは、通常のポリマーと同じ方法で調製されますが、磁性基質として酸化鉄ナノ粒子を組み込んでおり、スパイクされたモデルワインと白ワイン中の IBMP の 40% 以上を 10 分以内に除去できることが判明しました .

ブレンド技術による改質

3-アルキル-2-メトキシピラジンとワイン中の様々な揮発性成分との間には、官能的な相互作用があります . ある研究では、MP の含有量の高いカベルネ・フランワインと、2 つの比率で 3 つの単一品種の赤ワインを、発酵後にバイナリブレンドしました . その結果、ブレンドワインは、特に 3-イソブチル-2-メトキシピラジン (IBMP) の濃度がさらに高いカベルネ・ソーヴィニヨンワインでブレンドされた CFC サンプルにおいて、‘グリーンペッパー’の強度が低いことが示されました . このブレンド技術は、IBMP の官能的改質に関する科学的理論を提供します .

Safety and Hazards

将来の方向性

作用機序

Target of Action

The primary target of 3-Isobutyl-2(1h)-pyrazinon, also known as 2-Isobutyl-3-methoxypyrazine, is Epididymal-specific lipocalin-9 . This protein is involved in the transport of small hydrophobic molecules such as steroids, retinoids, and lipids.

Mode of Action

It is known to interact with its target, epididymal-specific lipocalin-9

Biochemical Pathways

It is known that the compound is a methoxypyrazine, a class of compounds that contain a methoxyl group attached to the pyrazine ring . Methoxypyrazines are known to contribute to the aroma of several plant-based foods .

Result of Action

It is known to have a powerful scent and is often used in fragrances and cleaners . It is also a contributor to the aroma of several plant-based foods .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Isobutyl-2(1h)-pyrazinon. For instance, it has been noted that the compound is produced by some plants and is also seen to be produced in some forms of blue-green algae . .

特性

IUPAC Name |

3-(2-methylpropyl)-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-6(2)5-7-8(11)10-4-3-9-7/h3-4,6H,5H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDLZGLIOVZJBEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC=CNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70341492 | |

| Record name | 3-isobutyl-2(1h)-pyrazinon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25680-53-9 | |

| Record name | 3-isobutyl-2(1h)-pyrazinon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

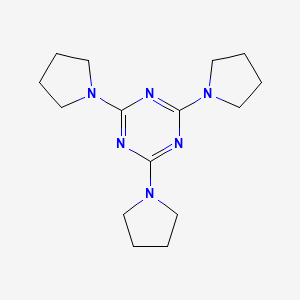

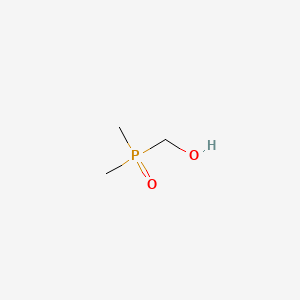

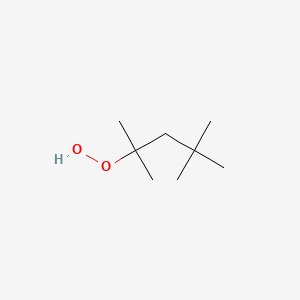

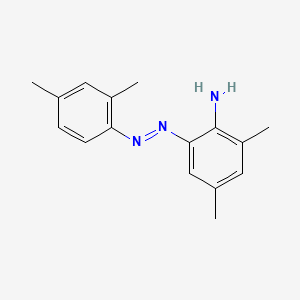

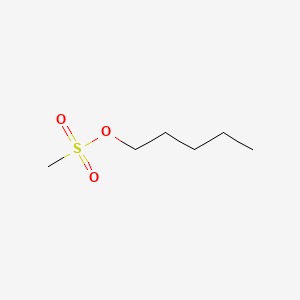

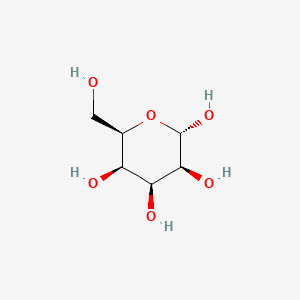

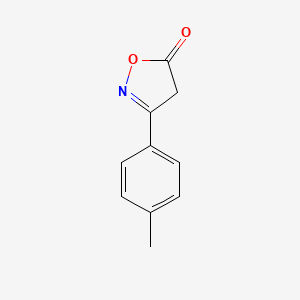

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。